molecular formula C18H18N2O4 B14629656 N,N'-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) CAS No. 54940-90-8

N,N'-(Naphthalene-1,5-diyl)bis(3-oxobutanamide)

Cat. No.: B14629656
CAS No.: 54940-90-8
M. Wt: 326.3 g/mol
InChI Key: HAWUSTKXUCKDRX-UHFFFAOYSA-N
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Description

N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) is an organic compound characterized by the presence of a naphthalene core linked to two 3-oxobutanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) typically involves the condensation reaction between naphthalene-1,5-diamine and ethyl acetoacetate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,5-dicarboxylic acid derivatives, while reduction can produce corresponding amines.

Scientific Research Applications

N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a cross-linking agent in DNA and protein studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to cross-link biomolecules makes it a valuable tool in studying molecular interactions and stability.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide): Similar structure but with a butane linker instead of a naphthalene core.

    N,N’-(3,3’-Dimethyl-4,4’-biphenyldiyl)bis(3-oxobutanamide): Contains a biphenyl core with dimethyl substitutions.

Uniqueness

N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) is unique due to its naphthalene core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

CAS No.

54940-90-8

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

3-oxo-N-[5-(3-oxobutanoylamino)naphthalen-1-yl]butanamide

InChI

InChI=1S/C18H18N2O4/c1-11(21)9-17(23)19-15-7-3-6-14-13(15)5-4-8-16(14)20-18(24)10-12(2)22/h3-8H,9-10H2,1-2H3,(H,19,23)(H,20,24)

InChI Key

HAWUSTKXUCKDRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)CC(=O)C

Origin of Product

United States

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